3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))-
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Overview
Description
3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))- is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidine ring, a furanone moiety, and a tert-butyl ester group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
- Formation of the oxazolidine ring through cyclization reactions.
- Introduction of the furanone moiety via aldol condensation or similar reactions.
- Esterification to form the tert-butyl ester group.
Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or developing new synthetic methodologies.
Biology
In biological research, it may serve as a probe for studying enzyme activities, metabolic pathways, or cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activities, modulation of signaling pathways, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidine derivatives, furanone-containing molecules, and tert-butyl esters.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
Conclusion
3-Oxazolidinecarboxylic acid, 4-((2,5-dihydro-5-oxo-2-furanyl)hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R-(4R*(R*(S*))))- is a multifaceted compound with potential applications across various scientific disciplines. Further research and exploration of its properties and applications could lead to significant advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
127997-06-2 |
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Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
tert-butyl (4R)-4-[(R)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-9(8-20-15(16,4)5)12(18)10-6-7-11(17)21-10/h6-7,9-10,12,18H,8H2,1-5H3/t9-,10+,12-/m1/s1 |
InChI Key |
XLXUOUVMYCUWGG-JFGNBEQYSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)[C@H]([C@@H]2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C(C2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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